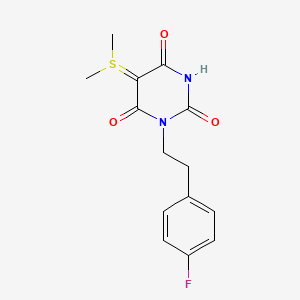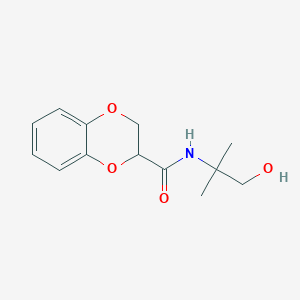
5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE
Overview
Description
5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE is a complex organic compound with a unique structure that includes a sulfonium group, a fluorophenethyl group, and a tetrahydropyrimidinolate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE typically involves multiple steps, starting with the preparation of the tetrahydropyrimidinolate core. This is followed by the introduction of the fluorophenethyl group and the sulfonium group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE can undergo various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone groups in the tetrahydropyrimidinolate core can be reduced to alcohols.
Substitution: The fluorophenethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonium group can yield sulfoxides, while reduction of the ketone groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism by which 5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonium group can form covalent bonds with nucleophilic sites on proteins, while the fluorophenethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,1-DIMETHYLSULFONIO)-3-(4-CHLOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE
- 5-(1,1-DIMETHYLSULFONIO)-3-(4-BROMOPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE
Uniqueness
Compared to similar compounds, 5-(1,1-DIMETHYLSULFONIO)-3-(4-FLUOROPHENETHYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINOLATE is unique due to the presence of the fluorophenethyl group. This group can significantly influence the compound’s reactivity and binding properties, making it a valuable candidate for various applications.
Properties
IUPAC Name |
5-(dimethyl-λ4-sulfanylidene)-1-[2-(4-fluorophenyl)ethyl]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S/c1-21(2)11-12(18)16-14(20)17(13(11)19)8-7-9-3-5-10(15)6-4-9/h3-6H,7-8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDNGFTZWPVLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=C1C(=O)NC(=O)N(C1=O)CCC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-Chlorophenyl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B3991632.png)
![3-(2-chlorophenyl)-11-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3991637.png)
![N-[3-[4-(dimethylamino)anilino]quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B3991645.png)
![11-(3,4-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3991646.png)
![1-METHYL-4-{4-NITRO-3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERAZINE](/img/structure/B3991657.png)
![5-(dibutyl-λ4-sulfanylidene)-1-[2-(4-fluorophenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3991675.png)
![N-[3-(dimethylamino)-2-methylpropyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B3991685.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B3991689.png)
![2-fluoro-N-{1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B3991696.png)
![4-tert-butyl-N-{2-[(3-methylpiperidin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B3991702.png)
![N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B3991703.png)
![2-{7-[(4-METHOXYPHENYL)METHOXY]-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL}ACETIC ACID](/img/structure/B3991710.png)
